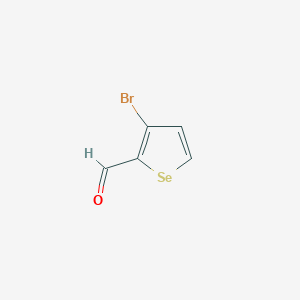
3-Bromoselenophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoselenophene-2-carbaldehyde is an organoselenium compound that features a selenophene ring substituted with a bromine atom at the third position and an aldehyde group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoselenophene-2-carbaldehyde typically involves the bromination of selenophene derivatives. One common method is the bromination of selenophene-2-carbaldehyde using N-bromosuccinimide (NBS) in an organic solvent such as dimethylformamide (DMF) under dark conditions to prevent unwanted side reactions . The reaction yields this compound as a white solid with a high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromoselenophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine (TEA).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: 3-Bromoselenophene-2-carboxylic acid.
Reduction: 3-Bromoselenophene-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-Bromoselenophene-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Its derivatives are studied for potential biological activities, including anticancer, antibacterial, and antioxidant properties.
Materials Science: Used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-Bromoselenophene-2-carbaldehyde depends on its specific application. In biological systems, its activity is often related to the presence of the selenophene ring, which can interact with various molecular targets and pathways. For example, organoselenium compounds are known to exhibit antioxidant activity by scavenging free radicals and modulating oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromothiophene-2-carbaldehyde: Similar structure but with a sulfur atom instead of selenium.
3-Bromofuran-2-carbaldehyde: Similar structure but with an oxygen atom instead of selenium.
3-Bromopyrrole-2-carbaldehyde: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
3-Bromoselenophene-2-carbaldehyde is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activity and unique electronic properties, making them valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
23688-04-2 |
|---|---|
Molekularformel |
C5H3BrOSe |
Molekulargewicht |
237.95 g/mol |
IUPAC-Name |
3-bromoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrOSe/c6-4-1-2-8-5(4)3-7/h1-3H |
InChI-Schlüssel |
LBSSWAQNXXKKAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



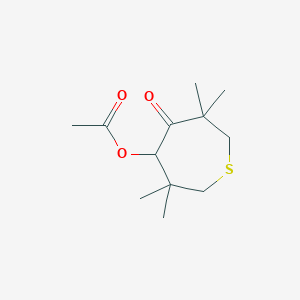

![Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-](/img/structure/B14703768.png)
![N-benzyl-N-[(dibenzylamino)diazenyl]-1-phenylmethanamine](/img/structure/B14703775.png)
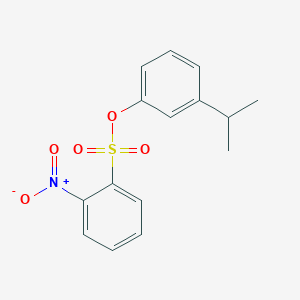

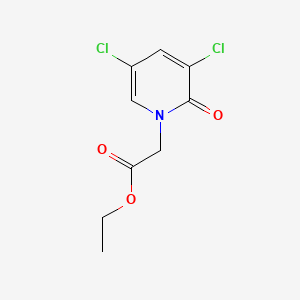
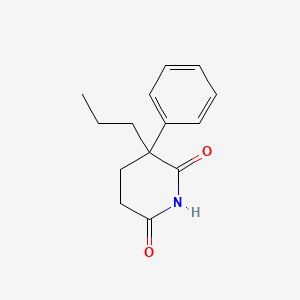

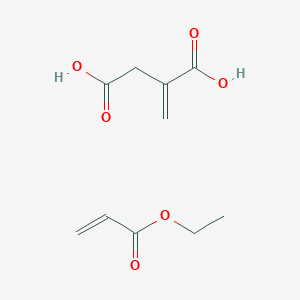
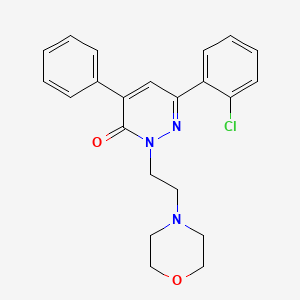

![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
